sec-Butyl 2-pyridyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butyl 2-pyridyl ketone is an organic compound that belongs to the class of 2-pyridyl ketones. These compounds are characterized by the presence of a pyridine ring attached to a ketone functional group. This compound is of significant interest due to its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-pyridyl ketones, including sec-Butyl 2-pyridyl ketone, involves the coupling of 2-lithiopyridine with esters. This reaction typically occurs under nitrogen atmosphere at temperatures below -78°C to form a stable five-membered chelated intermediate . The reaction is rapid and reliable, yielding 2-pyridyl ketones in good quantities.
Industrial Production Methods
In an industrial setting, the synthesis of 2-pyridyl ketones can be achieved through continuous flow chemistry. This method integrates traditional synthesis processes and speeds up the reaction, making it cost-efficient and environmentally friendly . The use of continuous flow chemistry allows for the rapid construction of a 2-pyridyl ketone library, which includes this compound.
Chemical Reactions Analysis
Types of Reactions
sec-Butyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) and nucleophilic substitution by reagents like sodium amide (NaNH2).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted pyridyl ketones depending on the substituents introduced.
Scientific Research Applications
sec-Butyl 2-pyridyl ketone has a wide range of applications in scientific research:
Biology: The compound is employed in the study of bioactive molecules and natural products.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and functional materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-pyridyl ketone
- Phenyl 2-pyridyl ketone
- 2-Pyridyl ketone Schiff bases
Uniqueness
sec-Butyl 2-pyridyl ketone is unique due to its sec-butyl group, which imparts distinct chemical properties and reactivity compared to other 2-pyridyl ketones. This uniqueness makes it valuable in specific applications where the sec-butyl group plays a crucial role in the compound’s behavior and effectiveness.
Properties
IUPAC Name |
2-methyl-1-pyridin-2-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-8(2)10(12)9-6-4-5-7-11-9/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHFCUFCMQPDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.